![molecular formula C11H16ClNO B3376144 3-(4-Methoxybenzyl)azetidine hydrochloride CAS No. 1172289-43-8](/img/structure/B3376144.png)
3-(4-Methoxybenzyl)azetidine hydrochloride
Overview
Description
“3-(4-Methoxybenzyl)azetidine hydrochloride” is a specialty product used in proteomics research . It has the molecular formula C11H16ClNO and a molecular weight of 213.7 .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxybenzyl)azetidine hydrochloride” can be represented by the SMILES string COC1=CC=C(C=C1)COC2CNC2 . The InChI key is YJUVUYMZTANBRB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(4-Methoxybenzyl)azetidine hydrochloride” is a solid substance . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .Scientific Research Applications
Organic Synthesis
Azetidines, including “3-(4-Methoxybenzyl)azetidine hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Medicinal Chemistry
The unique four-membered ring scaffold of azetidines, including “3-(4-Methoxybenzyl)azetidine hydrochloride”, containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .
Drug Discovery
Recent examples of using azetidines as motifs in drug discovery have been reported . Azetidines are found in several drugs, such as azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Polymer Synthesis
Azetidines have been applied in polymer synthesis . The unique reactivity of azetidines can be leveraged to create novel polymer structures.
Proteomics Research
“3-(4-Methoxybenzyl)azetidine hydrochloride” is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways in this field.
Functionalization of Azetidines
Functionalization of azetidines, including “3-(4-Methoxybenzyl)azetidine hydrochloride”, is a significant area of research . This includes practical C(sp3)–H functionalization and facile opening with carbon nucleophiles .
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGKFOYBCIVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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